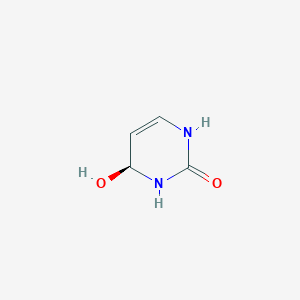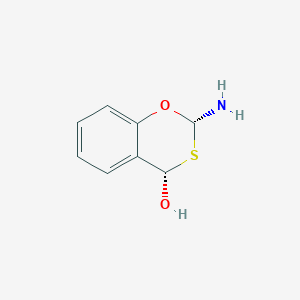
P1-(Adenosine-5'-P5-(uridine-5')pentaphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate: is a dinucleotide compound that belongs to the class of organic compounds known as (5’->5’)-dinucleotides. These compounds are characterized by a phosphodiester linkage connecting the 5’ positions of two nucleotide bases. This specific compound features adenosine and uridine as its nucleotide bases, linked through a pentaphosphate chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate typically involves a multi-step process. Initially, adenosine and uridine nucleotides are phosphorylated to form their respective triphosphates. These triphosphates are then linked through a series of phosphorylation reactions to form the pentaphosphate bridge. The optimal pH for these reactions is between 7.5 and 8.5, and the presence of metal ions such as magnesium or manganese is crucial for the efficiency of the phosphorylation steps .
Industrial Production Methods: Industrial production of P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate involves large-scale chemical synthesis using automated synthesizers. These machines can precisely control the reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product. The process is typically followed by purification steps, including chromatography, to isolate the desired compound from by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by nucleases, breaking the phosphodiester bonds and yielding the individual nucleotides.
Phosphorylation/Dephosphorylation: It can participate in phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling and energy transfer processes.
Oxidation/Reduction: Though less common, the compound can undergo oxidation and reduction reactions, particularly in the presence of specific enzymes or chemical reagents.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as phosphodiesterases are commonly used.
Phosphorylation: ATP and specific kinases are typically involved.
Oxidation/Reduction: Chemical reagents like hydrogen peroxide or reducing agents like dithiothreitol (DTT) can be used.
Major Products:
Hydrolysis: Adenosine monophosphate (AMP) and uridine monophosphate (UMP).
Phosphorylation: Higher phosphorylated forms or cyclic nucleotides.
Oxidation/Reduction: Modified nucleotides with altered redox states.
Applications De Recherche Scientifique
Chemistry: P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate is used as a model compound in studies of nucleotide interactions and enzymatic processes involving nucleotides. It helps in understanding the mechanisms of nucleotide polymerization and degradation .
Biology: In biological research, this compound is used to study cellular signaling pathways, particularly those involving cyclic nucleotides and nucleotide-binding proteins. It serves as a substrate for various kinases and phosphatases, aiding in the elucidation of their roles in cellular processes .
Medicine: The compound has potential therapeutic applications, particularly in the modulation of nucleotide signaling pathways. It is being investigated for its role in regulating immune responses and its potential use in treating diseases related to nucleotide metabolism .
Industry: In the industrial sector, P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate is used in the production of nucleotide-based pharmaceuticals and as a research tool in the development of new drugs targeting nucleotide pathways .
Mécanisme D'action
P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate exerts its effects primarily through interactions with nucleotide-binding proteins and enzymes. It acts as a substrate for kinases and phosphatases, influencing phosphorylation and dephosphorylation reactions that are critical for cellular signaling. The compound can also bind to purinergic receptors, modulating various physiological responses such as inflammation and immune activation .
Comparaison Avec Des Composés Similaires
P1-(Adenosine-5’-P5-(adenosine-5’)pentaphosphate (Ap5A): Similar structure but with two adenosine bases.
P1-(Adenosine-5’-P5-(cytidine-5’)pentaphosphate (Ap5C): Contains cytidine instead of uridine.
P1-(Adenosine-5’-P5-(guanosine-5’)pentaphosphate (Ap5G): Contains guanosine instead of uridine.
Uniqueness: P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate is unique due to its specific combination of adenosine and uridine bases, which may confer distinct biological activities compared to other dinucleotides. Its ability to interact with both purine and pyrimidine nucleotide pathways makes it a versatile tool in biochemical and pharmacological research .
Propriétés
Formule moléculaire |
C19H28N7O24P5 |
|---|---|
Poids moléculaire |
893.3 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C19H28N7O24P5/c20-15-10-16(22-5-21-15)26(6-23-10)18-14(31)12(29)8(46-18)4-44-52(35,36)48-54(39,40)50-55(41,42)49-53(37,38)47-51(33,34)43-3-7-11(28)13(30)17(45-7)25-2-1-9(27)24-19(25)32/h1-2,5-8,11-14,17-18,28-31H,3-4H2,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,20,21,22)(H,24,27,32)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 |
Clé InChI |
CPTLFMDLEWCNMJ-KPKSGTNCSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Cyclohexyl-N-(2-{4-[5-(2,3-dichloro-phenyl)-2H-pyrazol-3-YL]-piperidin-1-YL}-2-oxo-ethyl)-2-guanidino-acetamide](/img/structure/B10777091.png)



![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-1-[[5-(hydroxymethyl)-6-methoxynaphthalen-2-yl]methyl]-6-oxopiperidin-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B10777108.png)

![[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777116.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10777139.png)
![[2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate](/img/structure/B10777150.png)


